The Core Target of (S)-BMS-378806: A Technical Guide to a Novel HIV-1 Entry Inhibitor
The Core Target of (S)-BMS-378806: A Technical Guide to a Novel HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BMS-378806, also known as BMS-806, is a small molecule inhibitor that represents a significant advancement in the development of antiretroviral therapies.[1][2][3] This technical guide provides an in-depth analysis of the molecular target of (S)-BMS-378806, its mechanism of action, and the experimental methodologies used to elucidate its function. The compound has demonstrated potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1][4]
Primary Target: HIV-1 Envelope Glycoprotein (B1211001) gp120
The principal molecular target of (S)-BMS-378806 is the HIV-1 envelope glycoprotein gp120.[1][4][5] This protein is a critical component of the viral envelope spike, which is a trimer of gp120/gp41 heterodimers. The gp120 protein is responsible for the initial attachment of the virus to the host cell by binding to the CD4 receptor on the surface of target cells, such as T-helper cells.[1][4]
(S)-BMS-378806 is a selective inhibitor, demonstrating potent activity against a wide range of HIV-1 laboratory and clinical isolates, including those that utilize the CCR5 (R5) or CXCR4 (X4) co-receptors.[1][4] Notably, it is inactive against HIV-2 and other viruses, highlighting its specificity for the HIV-1 gp120 protein.[1][4]
Mechanism of Action: Inhibition of Viral Entry
(S)-BMS-378806 functions as an HIV-1 attachment inhibitor.[5][6] Its mechanism of action involves binding directly to the gp120 protein and competitively inhibiting its interaction with the host cell's CD4 receptor.[3][4][5] This blockade of the gp120-CD4 binding is the crucial first step in preventing the virus from entering the host cell.[1]
By binding to a specific region within the CD4 binding pocket of gp120, (S)-BMS-378806 induces or stabilizes a conformation of the envelope glycoprotein that is unfavorable for CD4 receptor engagement.[5][7][8] This prevents the subsequent conformational changes in gp120 and the gp41 subunit that are necessary for viral fusion with the host cell membrane.[8] The binding stoichiometry of (S)-BMS-378806 to gp120 is approximately 1:1.[3][5][7][9]
The following diagram illustrates the HIV-1 entry pathway and the inhibitory action of (S)-BMS-378806.
Quantitative Data
The following tables summarize the in vitro activity of (S)-BMS-378806 against various HIV-1 strains and its binding affinity for the gp120 protein.
Table 1: Antiviral Activity of (S)-BMS-378806 against Laboratory Strains of HIV-1
| HIV-1 Strain | Co-receptor Tropism | EC50 (nM) |
| TLAV | X4/R5 | 0.9 ± 0.3 |
| JRFL | R5 | 1.5 ± 0.6 |
| LAI | X4 | 2.7 ± 1.6 |
| SF-162 | R5 | 3.5 ± 0.8 |
| NL4-3 | X4 | 4.0 ± 2.3 |
| Bal | R5 | 8.4 ± 1.8 |
| Bal | R5 | 15.5 ± 6.8 |
| A0-18 | X4 | 23.6 ± 5.8 |
| SF-2 | X4 | 26.5 ± 3.5 |
| IIIB | X4 | 39.4 ± 9.6 |
| 89.6 | X4/R5 | 75.8 ± 42.1 |
| MN | X4 | 743 ± 149 |
| Data from reference[4] |
Table 2: Binding Affinity and Inhibitory Concentrations of (S)-BMS-378806
| Parameter | Value (nM) | Method |
| IC50 (gp120/CD4 binding) | ~100 | ELISA |
| Ki | 24.9 ± 0.8 | SPA-based competition assay |
| Kd | 21.1 | Scintillation Proximity Assay (SPA) |
| Data from references[4][5][10] |
The compound exhibits no significant cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 225 µM in various cell lines.[4][11]
Experimental Protocols
The identification and characterization of (S)-BMS-378806's target and mechanism of action involved several key experimental protocols.
gp120-CD4 Binding ELISA
This assay quantifies the ability of a compound to inhibit the binding of soluble CD4 (sCD4) to recombinant gp120.
-
Protocol Outline:
-
Microtiter plates are coated with recombinant gp120 protein.
-
Plates are washed and blocked to prevent non-specific binding.
-
Serial dilutions of (S)-BMS-378806 are pre-incubated with gp120.
-
Biotinylated sCD4 is added to the wells.
-
After incubation, plates are washed, and streptavidin-horseradish peroxidase (HRP) is added.
-
A colorimetric substrate is added, and the absorbance is measured to determine the extent of sCD4 binding.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of sCD4 binding.
-
Radioligand Binding Assays (Scintillation Proximity Assay - SPA)
These assays directly measure the binding of radiolabeled (S)-BMS-378806 to gp120 to determine binding affinity (Kd) and inhibition constants (Ki).
-
Protocol Outline for Kd Determination:
-
Recombinant gp120 is coupled to SPA beads.
-
Increasing concentrations of [3H]BMS-378806 are added to the gp120-coupled beads.
-
As [3H]BMS-378806 binds to gp120, it comes into close proximity with the scintillant in the beads, generating a light signal.
-
The signal is measured, and saturation binding analysis is used to calculate the Kd.
-
-
Protocol Outline for Ki Determination:
-
gp120-coupled SPA beads are incubated with a fixed concentration of [3H]BMS-378806.
-
Increasing concentrations of unlabeled (S)-BMS-378806 or sCD4 are added as competitors.
-
The displacement of [3H]BMS-378806 is measured by the decrease in the scintillation signal.
-
The Ki value is calculated from the IC50 of the competition curve.
-
Antiviral Activity Assays
These cell-based assays determine the efficacy of (S)-BMS-378806 in inhibiting HIV-1 replication.
-
Protocol Outline:
-
Target cells (e.g., MT-2 cells, PM1 cells, or peripheral blood mononuclear cells) are infected with a known amount of an HIV-1 strain.
-
The infected cells are then cultured in the presence of serial dilutions of (S)-BMS-378806.
-
After a period of incubation (typically 4-7 days), the viral replication is quantified.
-
Quantification can be done by measuring the activity of reverse transcriptase (RT) in the culture supernatant or by quantifying the amount of the viral p24 antigen using an ELISA.
-
The EC50 value is determined as the concentration of the compound that inhibits viral replication by 50%.
-
Conclusion
(S)-BMS-378806 is a highly specific and potent inhibitor of HIV-1 entry. Its well-defined target, the viral envelope glycoprotein gp120, and its mechanism of action, the inhibition of CD4 binding, make it a valuable tool for HIV research and a promising candidate for antiretroviral therapy. The experimental protocols detailed herein provide a robust framework for the evaluation of this and other HIV-1 entry inhibitors.
References
- 1. New Entry Inhibitor in Development [natap.org]
- 2. BMS-378806 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A novel class of HIV-1 inhibitors that targets the viral envelope and inhibits CD4 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. xcessbio.com [xcessbio.com]
- 11. apexbt.com [apexbt.com]
